molecular formula C14H18ClN3O2 B2799891 2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1779126-36-1

2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No. B2799891
CAS RN: 1779126-36-1
M. Wt: 295.77
InChI Key: GRBQLEALSGKINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride” is a complex organic molecule. It contains a methoxyphenol moiety, which is a common structure in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds containing the 2-methoxyphenol moiety have been synthesized and studied for their antioxidant activity . The synthesis of these compounds typically involves various organic reactions and is characterized using techniques like 1H NMR, 13C NMR, FT-IR, and elemental analysis spectroscopy .

Scientific Research Applications

Agonists for ORL1 Receptor

Discovery of High-affinity Ligands for ORL1 Receptor : The identification of 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a high-affinity ligand for the human ORL1 receptor has led to the synthesis of a series of ligands with significant affinity and selectivity. These compounds, including 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and 8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, serve as potent ORL1 receptor agonists, offering promising avenues for the study of this receptor in pain modulation and other neurophysiological functions (Röver et al., 2000).

Spiro Compounds Synthesis

Imidazole Spiro Compounds from Pyrrole-Diones and Phenylurea : The synthesis of 8-hydroxy-3phenyl-1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones from 5-alkoxycarbonyl-substituted 1 Н -pyrrole-2,3-diones and phenylurea highlights a novel pathway in the creation of spiro compounds. This synthesis route, along with the studied crystal structures, contributes to the expanding knowledge on spiro compounds and their potential applications in medicinal chemistry and material science (Dubovtsev et al., 2016).

Anticonvulsant Activity of Spiro Compounds

Fluorinated N-Phenyl- and N-Benzyl-Spiro Dione Derivatives : The synthesis and testing of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones for anticonvulsant activity highlight the therapeutic potential of spiro compounds in epilepsy management. This research not only contributes to understanding the structure-activity relationship but also opens new avenues for the development of anticonvulsant medications (Obniska et al., 2006).

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-11-5-3-2-4-10(11)12-16-13(18)14(17-12)6-8-15-9-7-14;/h2-5,15H,6-9H2,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBQLEALSGKINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCNCC3)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

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